

Application Note: Sonogashira Coupling of 3,5-Diisopropylbromobenzene with Terminal Alkynes

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Compound of Interest

Compound Name: **3,5-Diisopropylbromobenzene**

Cat. No.: **B1339613**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes. This reaction is invaluable for constructing arylalkyne and conjugated enyne moieties, which are key structural motifs in pharmaceuticals, natural products, and advanced organic materials. The reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.

This application note provides a detailed protocol for the Sonogashira coupling of a sterically hindered substrate, **3,5-diisopropylbromobenzene**, with various terminal alkynes. While aryl bromides are generally less reactive than aryl iodides, successful coupling can be achieved through careful optimization of catalysts, ligands, and reaction conditions. The protocols and data presented herein serve as a comprehensive guide for researchers working with sterically demanding substrates in drug development and materials science.

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

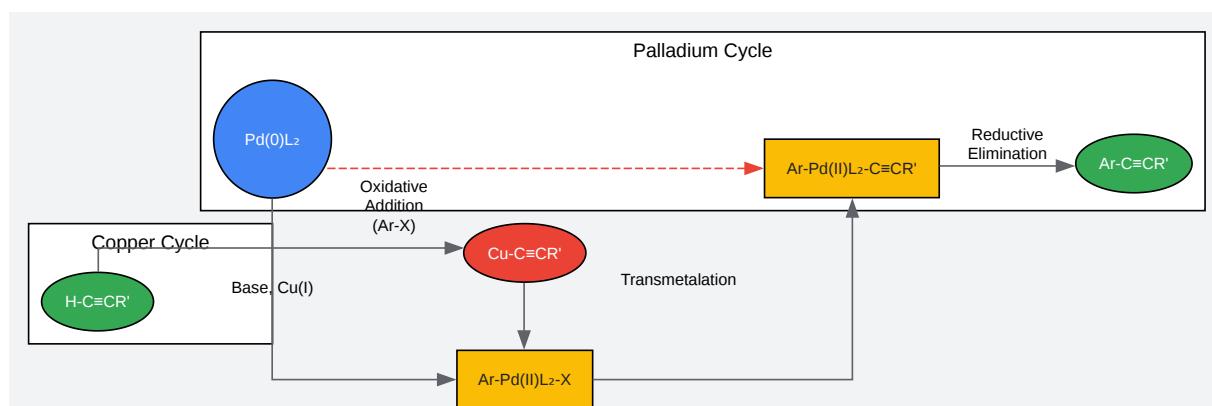
- Palladium Cycle:

- Oxidative Addition: An active $\text{Pd}(0)$ catalyst reacts with the aryl halide (**3,5-diisopropylbromobenzene**) to form a $\text{Pd}(\text{II})$ intermediate.
- Transmetalation: The copper acetylide transfers the alkyne group to the $\text{Pd}(\text{II})$ complex.
- Reductive Elimination: The $\text{Pd}(\text{II})$ complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the $\text{Pd}(0)$ catalyst.

- Copper Cycle:

- The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This activated alkyne is then ready for the transmetalation step.

A copper-free variant of the reaction also exists, which can be advantageous for avoiding issues related to copper-catalyzed alkyne homocoupling (Glaser coupling).



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

This section provides a general protocol for the Sonogashira coupling of **3,5-diisopropylbromobenzene**. Optimization may be required depending on the specific terminal alkyne used.

****Materials and**

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